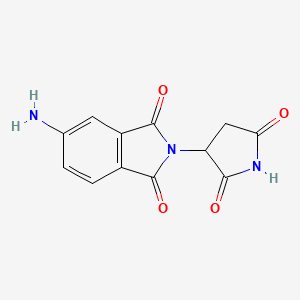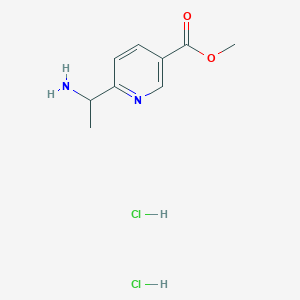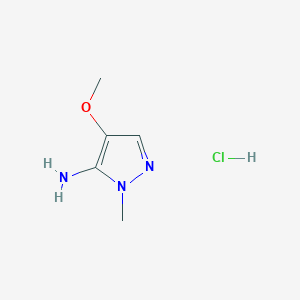
2-(3-aminopropyl)aniline dihydrochloride
Descripción general
Descripción
2-(3-aminopropyl)aniline dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N2 and its molecular weight is 223.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Arylation Reactions
2-(3-aminopropyl)aniline dihydrochloride has been explored in the context of oxidative radical arylation reactions. Hofmann et al. (2014) demonstrated that substituted 2-aminobiphenyls could be prepared from arylhydrazine hydrochlorides and anilines in biphasic radical arylation reactions, utilizing dioxygen from air as an oxidant. This process exhibited high ortho:meta regioselectivities, especially in anilines with a donor substituent in the para position, and was applicable on a gram scale (Hofmann, Jasch, & Heinrich, 2014).
Corrosion Inhibition
Khaled and Hackerman (2004) studied aniline derivatives, including 2-chloroaniline and 2-fluoroaniline, as potential copper corrosion inhibitors in hydrochloric acid solutions. They found that these compounds inhibited copper corrosion to some extent, with inhibition efficiencies increasing with higher concentrations. The study suggested a correlation between the structure of these aniline derivatives and their inhibition efficiencies (Khaled & Hackerman, 2004).
Aniline Degradation
Liu et al. (2002) isolated a bacterial strain, Delftia sp. AN3, capable of using aniline or acetanilide as sole carbon, nitrogen, and energy sources. This strain showed exceptional tolerance to aniline, growing in concentrations up to 53.8 mM. The study provided insights into the enzymes involved in aniline degradation, proposing a pathway for aniline degradation by Delftia sp. AN3 (Liu, Yang, Huang, Zhou, & Liu, 2002).
Polymer Synthesis
The electrosynthesis and properties of conducting polymers derived from aminobenzoic acids and aniline were explored by Thiemann and Brett (2001). They found that the polymers formed had enhanced rates of polymerization when aniline was added. The polymers were characterized using various spectroscopic methods, suggesting the formation of short-chain conducting polymers (Thiemann & Brett, 2001).
Immunosensor Development
Fusco et al. (2017) developed an impedimetric label-free immunosensor for detecting 2,4-Dichlorophenoxy Acetic Acid (2,4-D) herbicide. They used a nanocomposite AuNPs-PANABA-MWCNTs synthesized by electropolymerizing aniline and 3-aminobenzoic acid. This research demonstrated the potential of aniline-based copolymers in enhancing the sensitivity of antigen detection (Fusco, Gallo, Tortolini, Bollella, Ietto, De Mico, D'Annibale, Antiochia, Favero, & Mazzei, 2017).
Propiedades
IUPAC Name |
2-(3-aminopropyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c10-7-3-5-8-4-1-2-6-9(8)11;;/h1-2,4,6H,3,5,7,10-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHWMMZYNPENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222746 | |
| Record name | Benzenepropanamine, 2-amino-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72447-61-1 | |
| Record name | Benzenepropanamine, 2-amino-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072447611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanamine, 2-amino-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[3-(4-chlorophenyl)-7-oxo-2-(trifluoromethyl)-1H,7H-pyrazolo[1,5-a]pyrimidin-5-yl]phenyl}benzamide](/img/structure/B6604161.png)

![4-[1-(2,4-Diaminopteridin-6-yl)-2-methylpropan-2-yl]benzoic acid](/img/structure/B6604178.png)



![tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6604196.png)
![tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate](/img/structure/B6604205.png)

![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
